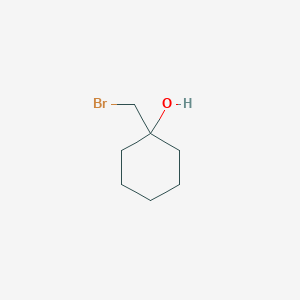

1-(Bromomethyl)cyclohexan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175872. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSULDURTLPHCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306358 | |

| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-10-4 | |

| Record name | 17299-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Cycloalkanol Chemistry

Halogenated cycloalkanols are a class of organic compounds that contain a cycloalkane ring substituted with at least one halogen atom and one hydroxyl group. These compounds are significant in synthetic organic chemistry due to their bifunctional nature, which allows for a variety of chemical transformations. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-halogen bond within the same molecule enables a range of intramolecular and intermolecular reactions.

1-(Bromomethyl)cyclohexan-1-ol is a specific example of a halogenated cycloalkanol. Its chemical formula is C₇H₁₃BrO. cymitquimica.comnih.gov The compound is characterized by a cyclohexane (B81311) ring with a bromomethyl (-CH₂Br) group and a hydroxyl (-OH) group attached to the same carbon atom. cymitquimica.com This arrangement gives it unique properties and reactivity.

The field of halogenated cycloalkanols has seen advancements in synthesis through methods like metal-free ring opening and halogenation of cycloalkanols. organic-chemistry.orgacs.org These methods can produce various halogenated ketones, which are key intermediates for bioactive molecules. organic-chemistry.org Research has also focused on the selective halogenation of the carbon-carbon bonds in cycloalkanols. researchgate.netrsc.org

Structural Features Influencing Chemical Behavior

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to this compound by introducing a bromine atom to a suitable precursor.

Classical Bromination of Cyclohexanol (B46403)

A traditional method involves the direct treatment of cyclohexanol with a brominating agent like bromine (Br₂) or hydrobromic acid (HBr). This electrophilic substitution reaction is often facilitated by a Lewis acid catalyst to improve selectivity. The reaction typically proceeds at mild temperatures to minimize the occurrence of side reactions. While this approach is advantageous due to the ready availability of the reagents, it requires careful control over stoichiometry and reaction time to prevent over-bromination.

Bromination of 1-(Hydroxymethyl)cyclohexan-1-ol Precursors

A more targeted approach involves the bromination of 1-(hydroxymethyl)cyclohexan-1-ol. This precursor, a diol, can be selectively brominated at the primary hydroxyl group. Common brominating agents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid. The reaction is typically conducted under anhydrous conditions at controlled temperatures, often between 0–5°C, to prevent hydrolysis and suppress side reactions like elimination. Following the reaction, a neutralization step with a weak base such as sodium bicarbonate is often employed, and the product is purified using column chromatography.

Electrochemical Synthesis Pathways

Modern electrochemical methods provide an alternative, often more environmentally friendly, route to halogenated organic compounds.

Bromohydroxylation of Cyclohexene Derivatives

Electrochemical bromohydroxylation of cyclohexene derivatives presents a contemporary and efficient method for synthesizing compounds structurally related to this compound. This technique utilizes an electrochemical flow reactor, often with an undivided cell. The reaction is carried out in a mixed solvent system, for example, a combination of water, acetonitrile, and tetrahydrofuran. This method offers high selectivity and operates under mild conditions, avoiding the need for stoichiometric chemical oxidants. researchgate.net Yields for analogous systems have been reported to be in the moderate to high range, typically between 60-70%.

Indirect Functional Group Interconversions

Indirect methods, involving the transformation of one functional group into another, offer a multi-step but often more controlled and selective approach to the target molecule. solubilityofthings.comvanderbilt.edu

Tosylation and Subsequent Nucleophilic Substitution

An established indirect route involves the conversion of the hydroxyl group of a precursor alcohol into a better leaving group, followed by nucleophilic substitution with a bromide ion. masterorganicchemistry.com A common strategy is the tosylation of a diol precursor, such as cyclohexane-1,1-dimethanol, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl groups into tosylate groups, which are excellent leaving groups. masterorganicchemistry.com

| Synthetic Approach | Precursor(s) | Key Reagents | Typical Conditions | Advantages | Limitations | Reported Yields |

| Classical Bromination | Cyclohexanol | Br₂ or HBr, Lewis acid catalyst | Mild temperatures | Straightforward, readily available reagents | Potential for over-bromination, requires careful control | Not specified |

| Bromination of Diol | 1-(Hydroxymethyl)cyclohexan-1-ol | PBr₃ or HBr | Anhydrous, 0–5°C | Targeted bromination | Requires specific precursor | Not specified |

| Electrochemical Bromohydroxylation | Cyclohexene derivatives | HBr | Electrochemical flow reactor, mixed aqueous/organic solvent | High selectivity, mild conditions, environmentally friendly | Requires specialized equipment | 60-70% (analogous systems) |

| Tosylation & Nucleophilic Substitution | Cyclohexane-1,1-dimethanol | p-Toluenesulfonyl chloride, NaBr | 0°C to room temp. for tosylation, reflux for substitution | Selective substitution, good for complex derivatives | Multi-step, requires intermediate purification | ~50-60% (overall) |

Epoxide Ring Opening Reactions

The ring-opening of epoxides presents a versatile method for the synthesis of this compound and its analogs. This approach typically involves the reaction of a suitable cyclohexene-derived epoxide with a bromide source. The reaction proceeds via an SN2-like mechanism, where the nucleophilic bromide ion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. libretexts.org

For instance, the reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with hydrobromic acid (HBr) yields a trans-2-bromo-2-methylcyclohexanol. libretexts.org The regioselectivity of this acid-catalyzed ring-opening is noteworthy. The attack of the bromide ion occurs at the more substituted carbon atom of the epoxide. libretexts.org This outcome is attributed to the transition state having a significant degree of SN1-like carbocationic character, where the positive charge is better stabilized on the more substituted carbon. libretexts.org This results in the formation of a trans-halohydrin. libretexts.org

The use of different nucleophiles in epoxide ring-opening reactions allows for the introduction of various functional groups, highlighting the synthetic utility of this method. For example, amines can react with epoxides to form amino alcohols, a reaction utilized in the synthesis of pharmaceuticals like metoprolol. libretexts.org Similarly, Grignard reagents can open epoxide rings, leading to the formation of new carbon-carbon bonds. libretexts.org

A key consideration in these reactions is the stereochemistry of the product. The backside attack characteristic of the SN2 mechanism results in an inversion of configuration at the attacked carbon center, leading to products with a trans relationship between the incoming nucleophile and the hydroxyl group. libretexts.org

Transformations from Substituted Cyclohexanoic Acids

The synthesis of this compound and its derivatives can also be achieved through transformations starting from substituted cyclohexanoic acids. A notable example involves the reduction of a carboxylic acid to an alcohol, followed by subsequent bromination.

For instance, 4-methoxycyclohexanoic acid can be reduced using a borane-tetrahydrofuran (B86392) complex to yield 4-methoxycyclohexylmethanol. This alcohol can then be treated with phosphorus tribromide (PBr₃) to convert the hydroxyl group into a bromo group, affording the corresponding bromo-substituted cyclohexane derivative. In a subsequent step, the methoxy (B1213986) group can be cleaved using trimethylsilyl (B98337) iodide to yield 4-(bromomethyl)cyclohexanol. This intermediate can then be further modified, for example, by protecting the hydroxyl group with a tetrahydropyranyl (THP) group.

This multi-step approach allows for the strategic introduction of the bromomethyl group and the hydroxyl group onto the cyclohexane ring, starting from a readily available cyclohexanoic acid derivative. The choice of reagents and reaction conditions at each step is crucial for achieving the desired transformation with good yield and selectivity.

Stereoselective Synthesis of this compound Analogs

The synthesis of specific stereoisomers of this compound analogs is a critical aspect of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can significantly impact biological activity and material properties.

Impact of Steric Factors on Synthetic Outcomes

Steric hindrance plays a pivotal role in determining the stereochemical outcome of reactions involved in the synthesis of this compound analogs. The bulky nature of substituents on the cyclohexane ring can direct incoming reagents to attack from the less sterically hindered face of the molecule, thereby controlling the stereoselectivity of the reaction.

In the context of nucleophilic substitution reactions, the stereochemical orientation of the leaving group and the accessibility of the reaction center are influenced by steric factors. For example, axial bromine atoms on a cyclohexane ring may undergo slower substitution compared to their equatorial counterparts due to greater steric hindrance from axial hydrogens.

The influence of steric hindrance is also evident in organocatalyzed reactions. For instance, in the enantioselective isomerization of prochiral 1,3-cyclohexanediones, increasing the steric bulk of the catalyst can enhance the diastereomeric and enantiomeric ratios of the product. rsc.org Catalysts with bulkier groups can create a more defined chiral environment, leading to better discrimination between the enantiotopic faces of the substrate. rsc.org This principle can be applied to the stereoselective synthesis of complex molecules containing the cyclohexanol framework.

Furthermore, in reactions involving carbometalation of cyclopropenes, the diastereoselectivity can be lower when using sterically demanding alkyl groups, highlighting the influence of steric hindrance in the transition state. acs.org The development of one-pot tandem reactions, such as those involving an Overman rearrangement and ring-closing metathesis, has been utilized for the stereoselective synthesis of functionalized carbocycles, which can serve as precursors to complex natural products. gla.ac.uk

Chemical Transformations and Reactivity Studies of 1 Bromomethyl Cyclohexan 1 Ol

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary carbon-bromine bond in 1-(bromomethyl)cyclohexan-1-ol is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This substitution can be either intermolecular or, facilitated by the proximate hydroxyl group, intramolecular.

The reaction of this compound with a base can proceed through an intramolecular nucleophilic substitution pathway. The hydroxyl group, upon deprotonation by a base, acts as an internal nucleophile. This alkoxide attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide ion. This process initially forms a highly strained spiro-epoxide intermediate, which subsequently undergoes rearrangement to yield a more stable cyclohexanone (B45756) derivative.

The mechanism is initiated by the abstraction of the hydroxyl proton, followed by an intramolecular SN2 attack. The resulting oxaspiro[2.5]octane is unstable and rearranges, often under the reaction conditions, to form cyclohexanecarbaldehyde or other related ketone structures. The specific product can depend on the reaction conditions and the subsequent workup.

Table 1: Reaction Conditions for Intramolecular Nucleophilic Substitution

| Reagent | Solvent | Conditions | Primary Product Type |

|---|---|---|---|

| Sodium Hydroxide (aq.) | Water/Ethanol mixture | Heat under reflux | Cyclohexanone Derivative |

The reaction with cyanide ions (CN⁻), typically from sodium or potassium cyanide, is a classic example of an intermolecular nucleophilic substitution that results in a one-carbon chain extension. This reaction generally proceeds via an SN2 mechanism, where the cyanide nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. pearson.compearson.com The product of this reaction is (1-hydroxycyclohexyl)acetonitrile. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other functionalized molecules. For this reaction to be effective, an anhydrous ethanol solvent is often used, as the presence of water could lead to the formation of hydroxide ions and a competing substitution reaction to form an alcohol.

Table 2: Representative Conditions for Cyanide Substitution

| Substrate | Reagent | Solvent | Conditions | Product |

|---|

Elimination Reactions

When this compound is treated with a strong, non-nucleophilic base, an elimination reaction (dehydrohalogenation) can occur, leading to the formation of an alkene. doubtnut.com The use of a strong base, such as potassium hydroxide in ethanol, favors the E2 (bimolecular elimination) mechanism. doubtnut.comchemistrysteps.com In this concerted reaction, the base abstracts a proton from a carbon adjacent to the bromomethyl group, while simultaneously the C-Br bond breaks and a double bond is formed. libretexts.org

Due to the structure of the substrate, the primary product expected from this elimination is methylenecyclohexane. The alternative product, 1-methylcyclohex-1-ene, would require rearrangement and is generally not formed under standard E2 conditions. The regioselectivity of the elimination is dictated by the accessibility of the β-hydrogens.

Table 3: Conditions for Dehydrobromination

| Base | Solvent | Reaction Type | Major Product |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol | E2 Elimination | Methylenecyclohexane |

Carbocation-Mediated Rearrangements and Ring Expansions

Under solvolytic conditions, where the compound is dissolved in a nucleophilic solvent (like ethanol or water) without a strong base, the reaction can proceed through an SN1 mechanism. This pathway involves the formation of a carbocation intermediate upon the departure of the bromide leaving group. pearson.com The initially formed primary carbocation is highly unstable and prone to rearrangement to form a more stable carbocation. masterorganicchemistry.comlibretexts.org

A significant rearrangement pathway for the 1-(hydroxymethyl)cyclohexyl cation is a ring expansion. wikipedia.org Through a 1,2-alkyl shift, a C-C bond from the cyclohexane (B81311) ring migrates to the carbocation center. This process relieves ring strain and results in the formation of a more stable tertiary carbocation within a seven-membered ring. youtube.comyoutube.com This cycloheptyl cation can then be trapped by the solvent nucleophile. This propensity for rearrangement leads to a diversification of products, with the final structure depending on the nature of the solvent that acts as the nucleophile. For instance, solvolysis in ethanol can lead to the formation of an ether, while in water, an alcohol would be formed.

Table 4: Product Diversification in Solvolysis

| Solvent (Nucleophile) | Intermediate | Rearrangement | Final Product Type |

|---|---|---|---|

| Water (H₂O) | Primary Carbocation | Ring Expansion to Tertiary Carbocation | Cycloheptanone (B156872)/Substituted Cycloheptanol |

| Ethanol (CH₃CH₂OH) | Primary Carbocation | Ring Expansion to Tertiary Carbocation | Substituted Cycloheptyl Ether |

Formation of Expanded Ring Systems (e.g., Cycloheptene)

The carbon skeleton of this compound can be manipulated to form larger ring systems, a synthetically valuable transformation. A key strategy for such one-carbon ring expansions is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.com While this reaction classically starts with a 1-aminomethyl-cycloalkanol, this compound is a viable precursor to this starting material via nucleophilic substitution of the bromide with an amine source.

The Tiffeneau-Demjanov rearrangement of the resulting 1-(aminomethyl)cyclohexan-1-ol with nitrous acid leads to the formation of an enlarged cycloketone, specifically cycloheptanone. wikipedia.orgslideshare.net This reaction is particularly effective for creating five, six, and seven-membered rings. wikipedia.orgslideshare.net

The mechanism proceeds through several key steps:

Diazotization : The primary amino group reacts with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt intermediate. wikipedia.orgslideshare.net

Carbocation Formation : The diazonium group is an excellent leaving group and departs as nitrogen gas (N₂), generating a highly reactive primary carbocation. wikipedia.org

Ring Expansion : A 1,2-alkyl shift occurs where a carbon-carbon bond from the cyclohexane ring migrates to the carbocation center. This migration expands the six-membered ring into a seven-membered ring and forms a more stable oxonium ion. wikipedia.org

Deprotonation : The final step involves the deprotonation of the oxonium ion to yield the stable, ring-expanded cycloheptanone. wikipedia.org

To obtain the corresponding cycloheptene, the resulting cycloheptanone can be reduced to cycloheptanol, followed by an acid-catalyzed dehydration.

Table 1: Tiffeneau-Demjanov Rearrangement for Cycloheptanone Formation This interactive table summarizes the typical conditions for the ring expansion reaction.

| Reactant | Reagents | Key Intermediate | Primary Product |

|---|---|---|---|

| 1-(Aminomethyl)cyclohexan-1-ol | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | Diazonium Salt | Cycloheptanone |

Radical-Mediated Transformations

The carbon-bromine bond in this compound is susceptible to cleavage under reductive conditions, leading to the formation of radical intermediates that can undergo various subsequent reactions.

Electrochemical methods provide a clean route to generate radical species from alkyl halides. The electrochemical reduction of this compound at a cathode involves the transfer of an electron to the C-Br bond. This process can be achieved at a less negative potential than direct reduction by using specific cathode materials or mediators. scispace.com

The primary step is the one-electron reductive cleavage of the carbon-bromine bond, which generates a carbon-centered radical on the methyl group. nih.gov This highly reactive intermediate can then follow several pathways:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or electrolyte, resulting in the formation of 1-methylcyclohexan-1-ol.

Dimerization : Two of the generated radicals can couple, forming a new carbon-carbon bond. This radical-radical coupling pathway leads to the formation of a dimeric product, 1,2-bis(1-hydroxycyclohexyl)ethane.

Further Reduction : The radical can be further reduced at the cathode to a carbanion, which is then protonated by a proton source in the medium to yield 1-methylcyclohexan-1-ol. nih.gov

Table 2: Potential Products from Electrochemical Reduction This interactive table outlines the major pathways and resulting products from the radical intermediate.

| Reaction Pathway | Description | Product |

|---|---|---|

| Radical-Radical Coupling | Two carbon-centered radicals combine. | 1,2-bis(1-hydroxycyclohexyl)ethane |

| Hydrogen Abstraction | Radical abstracts a hydrogen atom from the solvent. | 1-Methylcyclohexan-1-ol |

| Reduction to Carbanion | Radical accepts a second electron and is then protonated. | 1-Methylcyclohexan-1-ol |

Organometallic and Catalytic Reactions

The electrophilic carbon of the bromomethyl group is a prime site for reactions with organometallic reagents and nucleophiles, such as phosphines.

This compound can serve as an alkylating agent in reactions with tertiary phosphines, such as triphenylphosphine (PPh₃). This reaction is a classic method for the synthesis of phosphonium salts. google.comthieme-connect.de The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. google.com

The phosphorus atom of the phosphine, possessing a lone pair of electrons, acts as a potent nucleophile. youtube.com It attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group. This process forms a new phosphorus-carbon bond and results in a quaternary phosphonium salt. thieme-connect.deyoutube.comunive.it These phosphonium salts are valuable synthetic intermediates, most notably for their use in the Wittig reaction to synthesize alkenes. google.com

The reaction is typically carried out by heating the alkyl halide and the phosphine in a non-polar solvent like toluene. youtube.com The resulting phosphonium salt often precipitates from the solution upon cooling, allowing for easy isolation. youtube.com

Table 3: Formation of a Phosphonium Salt This interactive table details the components and product of the alkylation reaction with triphenylphosphine.

| Substrate | Nucleophile | Solvent (Typical) | Product |

|---|---|---|---|

| This compound | Triphenylphosphine (PPh₃) | Toluene | (1-Hydroxycyclohexyl)methyl]triphenylphosphonium bromide |

Mechanistic Investigations of Reactions Involving 1 Bromomethyl Cyclohexan 1 Ol

Elucidation of Reaction Intermediates (e.g., Carbocations, Radicals, Carbanions)

Reactions involving 1-(bromomethyl)cyclohexan-1-ol can proceed through various short-lived, high-energy intermediates. The specific intermediate formed is highly dependent on the reaction conditions, such as the solvent, temperature, and reagents employed.

Carbocations: In polar, protic solvents or in the presence of Lewis acids, the C-Br bond can cleave, leading to the formation of a primary carbocation. However, primary carbocations are highly unstable. This initial carbocation is prone to rapid rearrangement to a more stable tertiary carbocation through a 1,2-hydride or alkyl shift. libretexts.orglibretexts.org A particularly relevant transformation is the Tiffeneau–Demjanov rearrangement, which involves the expansion of a cyclohexane (B81311) ring to a cycloheptanone (B156872) through a carbocation intermediate, a pathway observed in the analogous 1-(aminomethyl)cyclohexanol. thieme.de This rearrangement underscores the thermodynamic driving force to form a more stable carbocationic species, which then dictates the final product structure. libretexts.org

Radicals and Carbanions: Under different conditions, such as electrochemical reduction, non-carbocationic intermediates can be generated. Studies on structurally similar compounds, like ethyl 1-bromomethyl-2-oxocyclohexane-1-carboxylate, have shown that one-electron reductive cleavage of the carbon-bromine bond can produce a radical intermediate. researchgate.net This radical can then undergo further reactions, such as ring expansion or dimerization. If a second electron is transferred, a carbanion intermediate is formed. The presence of these carbanions has been confirmed through trapping experiments, for instance, with D₂O. researchgate.net These findings suggest that both radical and carbanionic pathways are accessible for this compound under appropriate reductive conditions.

Table 1: Potential Reaction Intermediates of this compound

| Intermediate Type | Generating Reaction Type | Key Characteristics and Subsequent Fate |

|---|---|---|

| Primary Carbocation | Sₙ1/E1 type reactions | Highly unstable; immediately rearranges to a more stable carbocation via hydride or alkyl shift. libretexts.org |

| Tertiary Carbocation | Rearrangement from primary carbocation | More stable; acts as the key intermediate for nucleophilic attack or elimination, potentially leading to ring-expanded products. libretexts.orgthieme.de |

| Radical | One-electron reduction | Undergoes subsequent reactions like hydrogen atom abstraction, dimerization, or ring expansion. researchgate.net |

| Carbanion | Two-electron reduction | Acts as a strong base or nucleophile; can be trapped by electrophiles or proton sources. researchgate.net |

Kinetic and Thermodynamic Studies of Reaction Pathways

The outcome of a reaction is governed by the principles of kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product (i.e., has the lowest Gibbs free energy).

In reactions of this compound, these two factors are often in competition. For example, in a substitution reaction, the direct attack of a nucleophile on the primary carbon bearing the bromine might be kinetically accessible but leads to a less stable, sterically hindered product. Conversely, a pathway involving carbocation rearrangement, while requiring a higher initial energy input to form the carbocation, leads to a more stable tertiary carbocation intermediate and ultimately a more stable, rearranged thermodynamic product. libretexts.org The thermodynamic driving force for such rearrangements is the significant stability gain in moving from a primary to a tertiary carbocation. libretexts.orgmasterorganicchemistry.com

Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined to understand product stability and reaction spontaneity. nist.govresearchgate.net Kinetic studies focus on measuring reaction rates to determine the activation energy (Ea), which provides insight into the transition state structure. For complex, multi-step reactions, identifying the rate-determining step is a key objective of kinetic analysis. mdpi.com

Table 2: Illustrative Kinetic vs. Thermodynamic Control in Reactions

| Pathway | Key Feature | Relative Activation Energy (ΔG‡) | Relative Product Energy (ΔG°) | Outcome |

|---|---|---|---|---|

| Direct Substitution (Sₙ2) | No rearrangement | Lower | Higher | Kinetic Product |

| Rearrangement + Substitution (Sₙ1) | Carbocation rearrangement | Higher | Lower | Thermodynamic Product |

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms where intermediates and transition states are too fleeting to be observed directly. mdpi.com Methods like Density Functional Theory (DFT) are employed to model reaction pathways. researchgate.net

These computational approaches allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, researchers can identify the lowest energy reaction pathways and calculate activation barriers, which correspond to the kinetics of the reaction. researchgate.net This can validate experimentally proposed mechanisms or predict new, unexpected pathways. For instance, DFT calculations can be used to compare the energy barriers for direct substitution versus a rearrangement pathway, providing a theoretical basis for the observed product distribution. Solvent effects, which are critical in many reactions, can also be incorporated into these models to provide a more accurate picture of the reaction in solution. researchgate.net

Table 3: Application of Computational Chemistry in Mechanism Prediction

| Computational Method | Information Obtained | Example Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, products, intermediates, transition states). | Optimizing the chair conformation of the cyclohexane ring and the geometry of the tertiary carbocation intermediate. |

| Transition State Search | Structure and energy of the highest point on the reaction coordinate (activation energy). | Locating the transition state for the 1,2-hydride shift during carbocation rearrangement. |

| Solvent Models (e.g., PCM) | Simulates the effect of the solvent on the energies of species in solution. researchgate.net | Calculating how a polar solvent stabilizes the carbocation intermediate, favoring an Sₙ1 pathway. |

Stereochemical Control and Diastereoselectivity in Transformations

Stereochemical control is a critical aspect of the synthesis of complex molecules, and the reactions of this compound are no exception. The cyclohexane ring exists predominantly in a chair conformation, creating distinct axial and equatorial positions. The bulky bromomethyl and hydroxyl groups on the same carbon atom create significant steric hindrance, influencing the direction of attack of incoming reagents.

This inherent stereochemistry can be used to achieve diastereoselectivity, the preferential formation of one diastereomer over others. For example, in an elimination reaction, the orientation of the C-H and C-Br bonds will determine the geometry of the resulting alkene. In substitution reactions, a nucleophile will preferentially attack from the less sterically hindered face of the molecule. Furthermore, intramolecular reactions can lead to the formation of fused bicyclic products, with the stereochemistry being dictated by the most stable transition state geometry, often resulting in cis-fused systems. The use of chiral catalysts can also induce high levels of diastereoselectivity and enantioselectivity in reactions of related cyclohexanone (B45756) derivatives, demonstrating that external reagents can override the inherent preferences of the substrate. rsc.orgresearchgate.net

Table 4: Factors Influencing Stereochemical Outcomes

| Influencing Factor | Mechanistic Principle | Predicted Outcome |

|---|---|---|

| Steric Hindrance | The bulky -(CH₂Br) and -OH groups block one face of the molecule. | Nucleophilic attack occurs from the less hindered face. |

| Cyclohexane Conformation | The chair conformation places substituents in specific spatial arrangements. | Dictates the required anti-periplanar alignment for E2 elimination. |

| Intramolecular Cyclization | The reaction is constrained by the need to form a new ring. | Favors the formation of the thermodynamically more stable fused ring system (e.g., cis-fused). |

| Chiral Catalysts | The catalyst creates a chiral environment around the substrate. rsc.org | Can lead to high diastereo- and enantioselectivity, forming a specific stereoisomer. |

Synthetic Applications of 1 Bromomethyl Cyclohexan 1 Ol in Complex Organic Architectures

Precursor in Pharmaceutical Intermediate Synthesis

The structural motif of a substituted cyclohexane (B81311) ring is prevalent in a wide array of biologically active compounds. 1-(Bromomethyl)cyclohexan-1-ol serves as a key starting material for introducing this carbocyclic framework, often leading to the synthesis of important pharmaceutical intermediates. The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group allows for diverse synthetic manipulations. cymitquimica.com

The hydroxyl group can be protected, allowing the bromomethyl moiety to undergo nucleophilic substitution with various nucleophiles. Subsequently, deprotection and further functionalization of the hydroxyl group can be achieved. This strategic approach enables the construction of highly functionalized cyclohexyl derivatives that are precursors to active pharmaceutical ingredients (APIs). For instance, the core structure can be elaborated to form spirocyclic systems or to append pharmacophoric groups necessary for biological activity.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Reactivity | Potential Transformations |

| Hydroxyl (-OH) | Nucleophilic | Etherification, Esterification, Protection/Deprotection |

| Bromomethyl (-CH₂Br) | Electrophilic | Nucleophilic Substitution (e.g., with amines, thiols, cyanides) |

Building Block for Agrochemical Compounds

Similar to its role in pharmaceutical synthesis, this compound is also a valuable building block for the development of new agrochemicals. The cyclohexane moiety can be found in various herbicides, insecticides, and fungicides, where it often contributes to the compound's metabolic stability and optimal lipophilicity for transport within the target organism.

The synthetic versatility of this compound allows for the introduction of diverse functional groups that can modulate the biological activity and spectrum of the resulting agrochemical. For example, the bromomethyl group can be converted to a thioether, which is a common toxophore in certain classes of pesticides. The hydroxyl group can be derivatized to fine-tune the compound's physical properties, such as water solubility and soil mobility.

Monomer and Functional Group in Polymer and Advanced Materials Science

The dual functionality of this compound also lends itself to applications in polymer chemistry and materials science. The hydroxyl group can participate in polymerization reactions, such as polycondensation or ring-opening polymerization, to form polyesters or polyethers. The bromomethyl group can then serve as a site for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain.

This approach is particularly useful for creating functional polymers with tailored properties. For example, the bromine atoms can be substituted with azide (B81097) groups, which can then undergo "click" chemistry reactions to attach a wide variety of molecules, including fluorescent dyes, cross-linking agents, or biocompatible moieties. Furthermore, this compound can be used to synthesize specialized monomers for advanced materials with applications in areas like xerographic processes and as stabilizers for resins. biosynth.com A patent describes the use of a protected form of bromomethylcyclohexanol in the preparation of modified polyvinylbutyral.

Table 2: Applications in Materials Science

| Application Area | Role of this compound | Resulting Material Properties |

| Functional Polymers | Monomer with a reactive handle | Tunable properties, sites for cross-linking or grafting |

| Advanced Resins | Stabilizer | Improved thermal and chemical stability |

| Xerography | Component in organic solvents | Binder for active substances |

Utility in Cascade and Multi-Component Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, are powerful tools for the efficient construction of complex molecules. The unique structure of this compound makes it an interesting substrate for such transformations.

While specific examples of cascade or multi-component reactions directly employing this compound are not extensively documented in the provided search results, its potential is evident. For instance, the hydroxyl group could initiate an intramolecular cyclization by attacking the electrophilic carbon of the bromomethyl group under basic conditions, leading to the formation of an oxaspirocycle. In the context of MCRs, the two functional groups could react sequentially with different components in the reaction mixture to rapidly build molecular complexity. The development of such reactions would represent a significant advancement in the efficient synthesis of novel carbocyclic and heterocyclic scaffolds.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Bromomethyl Cyclohexan 1 Ol and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of organic molecules in solution. chemistrysteps.com For 1-(bromomethyl)cyclohexan-1-ol, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Cyclohexane (B81311) Protons (δ ≈ 1.2–1.8 ppm): The ten protons on the cyclohexane ring would appear as a series of complex, overlapping multiplets in the aliphatic region. Their specific chemical shifts and coupling patterns are influenced by their axial or equatorial positions.

Hydroxyl Proton (δ ≈ 1.5–4.0 ppm, variable): The hydroxyl (-OH) proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Bromomethyl Protons (δ ≈ 3.5 ppm): The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a sharp singlet, as there are no adjacent protons to cause spin-spin splitting. This downfield shift, compared to the cyclohexane protons, is due to the deshielding effect of the adjacent electronegative bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated:

Cyclohexane Carbons (δ ≈ 20–40 ppm): The five CH₂ carbons of the cyclohexane ring would resonate in this range. Due to symmetry, some signals may overlap.

Bromomethyl Carbon (δ ≈ 40–50 ppm): The carbon of the -CH₂Br group is shifted downfield by the attached bromine.

Quaternary Carbon (δ ≈ 70–80 ppm): The carbon atom bonded to both the hydroxyl and bromomethyl groups (C1) would appear as a quaternary signal, significantly downfield due to the influence of two electronegative substituents (oxygen and the CH₂Br group).

Mechanistic Elucidation: NMR is a powerful tool for studying reaction mechanisms. sapub.org By acquiring spectra at various time points during a reaction, the disappearance of starting materials and the appearance of intermediates and products can be monitored. For instance, in a substitution reaction where the bromide is replaced by a nucleophile, changes in the chemical shift of the -CH₂- group would be clearly observable. Furthermore, the use of deuterium-labeled reagents (e.g., a deuterated nucleophile) can help trace the pathway of atoms, as the deuterium signal is silent in ¹H NMR, and its coupling effects can alter the splitting patterns of neighboring protons, providing definitive mechanistic evidence. sapub.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, which is crucial for the unambiguous structural assignment of complex reaction products.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Cyclohexane (-CH₂-)₅ | ~ 1.2 - 1.8 | Multiplets (m) |

| Hydroxyl (-OH) | ~ 1.5 - 4.0 (variable) | Broad Singlet (br s) | |

| Bromomethyl (-CH₂Br) | ~ 3.5 | Singlet (s) | |

| ¹³C NMR | Cyclohexane (-C H₂-)₅ | ~ 20 - 40 | - |

| Bromomethyl (-C H₂Br) | ~ 40 - 50 | - | |

| Quaternary (-C (OH)(CH₂Br)) | ~ 70 - 80 | - |

Mass Spectrometry (MS) for Product and Intermediate Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. chemguide.co.uk It is particularly useful for identifying reaction products and transient intermediates.

For this compound, the mass spectrum would display a characteristic molecular ion peak. Since bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2) separated by two mass units. libretexts.org This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule or its fragments. whitman.edu

Fragmentation Pattern: Under electron ionization (EI), the molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of this compound is expected to proceed through several pathways common to alcohols and alkyl halides: libretexts.orglibretexts.org

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment corresponding to [M - Br]⁺.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a [M - H₂O]⁺ peak. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur. This could involve the loss of the •CH₂Br radical to give a cyclohexanone-related cation, or cleavage of a ring C-C bond.

Loss of Bromomethyl Radical: A peak corresponding to [M - CH₂Br]⁺ would result from the cleavage of the C-C bond connecting the bromomethyl group to the ring.

The analysis of these fragment ions allows for the reconstruction of the original molecule's structure. In the context of a reaction, MS can be used to identify products by determining their molecular weight and comparing their fragmentation patterns to that of the starting material and to spectral libraries.

Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₁₃BrO, MW ≈ 192/194)

| m/z Value | Proposed Identity | Notes |

|---|---|---|

| 192 / 194 | [C₇H₁₃BrO]⁺ (M⁺) | Molecular ion peak, showing the characteristic 1:1 ratio for a single bromine atom. |

| 174 / 176 | [M - H₂O]⁺ | Result of dehydration (loss of water). |

| 113 | [M - Br]⁺ | Result of the loss of a bromine radical. |

| 99 | [M - CH₂Br]⁺ | Result of the loss of the bromomethyl radical, leaving a cyclohexanol (B46403) cation. |

| 97 | [C₇H₉O]⁺ | Possible fragment from loss of HBr. |

| 57 | [C₄H₉]⁺ | Common fragment from cyclohexane ring cleavage, often a base peak for cyclohexanol. reddit.com |

Chromatographic Techniques (e.g., Chiral HPLC) for Stereoisomer Analysis

While this compound itself is an achiral molecule, it can serve as a precursor in reactions that generate chiral products containing one or more stereocenters. The separation and analysis of these stereoisomers (enantiomers and diastereomers) are critical, particularly in pharmaceutical development, as different stereoisomers can have vastly different biological activities. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for this purpose. phenomenex.comwikipedia.org

Principle of Chiral HPLC: Chiral HPLC separates enantiomers by taking advantage of their different interactions with a chiral stationary phase. wikipedia.org The CSP creates a chiral environment within the column. As the racemic mixture of the product passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. wikipedia.org

Commonly used CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins. nih.govhplc.eu The choice of CSP and the mobile phase (a mixture of solvents like hexane and isopropanol) is crucial for achieving optimal separation.

Application to Reaction Products: Consider a reaction where this compound undergoes nucleophilic substitution with a nucleophile (e.g., an azide (B81097) or a substituted amine), followed by a reaction at the hydroxyl group that creates a new stereocenter. The resulting product could exist as a pair of enantiomers. To analyze the stereochemical outcome of this synthesis (i.e., to determine the enantiomeric excess or ee%), a chiral HPLC method would be developed. By injecting the product mixture onto a suitable chiral column, two separate peaks corresponding to the two enantiomers would be obtained. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the mixture.

Table 3: Hypothetical Chiral HPLC Method for Analysis of a Chiral Derivative

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivative on silica) |

| Mobile Phase | Iso-hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the two enantiomer peaks. |

Future Research Directions and Emerging Paradigms in 1 Bromomethyl Cyclohexan 1 Ol Chemistry

Exploration of Unexplored Reactivity Profiles

The unique juxtaposition of a nucleophilic hydroxyl group and an electrophilic bromomethyl group within the same molecule opens the door to a variety of unexplored chemical transformations. Future research will likely focus on harnessing this dual reactivity to construct complex molecular architectures.

One significant area for exploration is the intramolecular reactivity of 1-(bromomethyl)cyclohexan-1-ol. Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the bromide to form a spirocyclic ether, 1-oxaspiro[2.5]octane. While this transformation is conceptually straightforward, a detailed investigation into the kinetics, thermodynamics, and substrate scope is warranted. The influence of ring substituents on the ease of cyclization and the stereochemical outcome at the spirocenter are areas ripe for investigation.

Furthermore, the generation of reactive intermediates from this compound could lead to novel skeletal rearrangements. For instance, under Lewis acidic conditions or in polar, protic solvents, the formation of a primary carbocation upon bromide departure could trigger a cascade of rearrangements. A 1,2-hydride shift or a ring-expanding alkyl shift could lead to the formation of more stable secondary or tertiary carbocations, ultimately affording functionalized cycloheptane derivatives.

The potential for radical and carbanionic chemistry also presents an exciting frontier. Single-electron reduction of the carbon-bromine bond, either photochemically or through the use of a reducing agent, would generate a primary radical. This intermediate could participate in a variety of transformations, including intramolecular hydrogen atom transfer (HAT) or addition to an external acceptor. Conversely, two-electron reduction would lead to a carbanionic species, which could be trapped with various electrophiles to introduce new functional groups.

The exploration of multicomponent reactions (MCRs) involving this compound is another promising avenue. Its bifunctional nature could be exploited in sequential MCRs, where the hydroxyl and bromomethyl groups react in a programmed manner with other reactants to rapidly build molecular complexity.

| Potential Reaction Class | Key Intermediates | Potential Products | Research Focus |

| Intramolecular Cyclization | Alkoxide | 1-Oxaspiro[2.5]octane | Kinetics, thermodynamics, stereocontrol |

| Carbocation Rearrangements | Primary/Secondary/Tertiary Carbocations | Functionalized Cycloheptanes | Lewis acid screening, solvent effects |

| Radical Reactions | Primary Alkyl Radical | Cyclized or functionalized cyclohexanes | Photochemical and reductive initiation |

| Carbanionic Reactions | Primary Carbanion | Derivatized cyclohexanols | Trapping with diverse electrophiles |

| Multicomponent Reactions | Multiple intermediates | Complex polycyclic scaffolds | Reaction design and discovery |

Development of Novel Catalytic Systems for Functionalization

The development of new catalytic methods to selectively functionalize this compound would significantly expand its synthetic utility. Future research in this area will likely focus on transition metal catalysis, photocatalysis, and biocatalysis.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. Catalytic systems based on palladium, nickel, or copper could be employed to couple the bromomethyl group with a wide array of nucleophiles, including organoboron, organozinc, and organotin reagents, as well as amines, phenols, and thiols. A key challenge will be to achieve high selectivity for coupling at the bromomethyl group in the presence of the potentially coordinating hydroxyl group.

Photoredox catalysis offers a mild and efficient way to generate radical intermediates from this compound. Under visible light irradiation in the presence of a suitable photocatalyst, the C-Br bond can be homolytically cleaved to generate a primary radical. This radical can then engage in a variety of transformations, such as Giese additions, atom transfer radical polymerization (ATRP), and dual catalytic cycles that merge photoredox with transition metal catalysis.

Enzymatic catalysis, or biocatalysis, provides an attractive approach for the enantioselective functionalization of this compound. Lipases could be used to selectively acylate the hydroxyl group, enabling kinetic resolution of racemic mixtures. Dehalogenases could be explored for the selective removal of the bromine atom, potentially leading to chiral alcohols. The development of artificial metalloenzymes could combine the selectivity of enzymes with the reactivity of transition metals to achieve novel catalytic transformations.

| Catalytic Approach | Catalyst Type | Potential Transformation | Key Advantages |

| Transition Metal Catalysis | Palladium, Nickel, Copper complexes | Cross-coupling reactions | Broad substrate scope, diverse bond formations |

| Photoredox Catalysis | Iridium, Ruthenium photocatalysts | Radical-mediated functionalization | Mild reaction conditions, unique reactivity |

| Biocatalysis | Lipases, Dehalogenases | Enantioselective acylation, dehalogenation | High stereoselectivity, green chemistry |

| Artificial Metalloenzymes | Hybrid enzyme-metal catalysts | Novel enantioselective transformations | Combines advantages of biocatalysis and transition metal catalysis |

Integration into Advanced Flow Chemistry and High-Throughput Synthesis

The integration of this compound chemistry into advanced synthesis platforms, such as flow chemistry and high-throughput experimentation, has the potential to accelerate reaction discovery and process optimization.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive intermediates. The synthesis and subsequent functionalization of this compound could be performed in a continuous flow setup. This would be particularly beneficial for reactions involving unstable intermediates, such as carbocations or radicals, as their lifetime can be precisely controlled by adjusting the flow rate and reactor volume. Furthermore, multistep sequences involving the formation and reaction of this compound could be telescoped into a single continuous process, eliminating the need for intermediate isolation and purification.

High-throughput experimentation (HTE) enables the rapid screening of a large number of reaction conditions in parallel. This technology could be applied to the development of novel catalytic systems for the functionalization of this compound. For example, a library of potential catalysts and ligands could be rapidly screened to identify the optimal conditions for a desired cross-coupling reaction. The combination of HTE for reaction discovery and flow chemistry for process optimization represents a powerful workflow for the development of new synthetic methodologies.

| Feature | Batch Synthesis (Hypothetical) | Flow Chemistry (Projected) |

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate | Precise |

| Safety | Potential for thermal runaway | Enhanced safety, smaller reaction volumes |

| Scalability | Difficult | Straightforward |

| Process Control | Limited | High |

Computational Design and Prediction of Novel Transformations

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. The application of computational methods to the chemistry of this compound could guide the experimental exploration of its reactivity and the design of novel catalytic systems.

Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of various transformations of this compound. For example, the reaction pathways for intramolecular cyclization, carbocation rearrangements, and radical-mediated reactions can be computationally explored. These calculations can provide valuable insights into the feasibility of a proposed transformation and the structure of key intermediates and transition states.

Computational methods can also be used to design novel catalysts for the functionalization of this compound. For instance, the binding of different ligands to a metal center can be modeled to predict the catalytic activity and selectivity for a given cross-coupling reaction. This in silico screening of catalysts can help to prioritize experimental efforts and accelerate the discovery of new catalytic systems.

Machine learning and artificial intelligence are emerging as powerful tools in chemical synthesis. By training algorithms on large datasets of chemical reactions, it may become possible to predict novel transformations of this compound and to suggest optimal reaction conditions. The integration of computational prediction with automated synthesis platforms could ultimately lead to the autonomous discovery and optimization of new chemical reactions.

| Computational Method | Application to this compound Chemistry | Predicted Outcomes |

| Density Functional Theory (DFT) | Modeling reaction mechanisms of intramolecular cyclization and rearrangements. | Reaction energy profiles, transition state structures, kinetic barriers. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvents. | Solvation effects on reactivity, conformational preferences. |

| Catalyst Design and Screening | In silico evaluation of potential catalysts for cross-coupling reactions. | Prediction of catalyst activity and selectivity, guiding experimental design. |

| Machine Learning (ML) | Predicting novel reactions and optimizing reaction conditions. | Identification of new synthetic routes, proposal of optimal parameters. |

Q & A

Q. What are the recommended methods for synthesizing 1-(bromomethyl)cyclohexan-1-ol in laboratory settings?

The synthesis typically involves bromination of 1-(hydroxymethyl)cyclohexan-1-ol using reagents like or under controlled conditions. For example:

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid sparks/open flames due to flammability () .

- Storage : Keep in a tightly sealed amber container under inert gas (e.g., ) at 2–8°C to prevent degradation and moisture absorption .

Q. What spectroscopic techniques are effective for characterizing this compound?

- : Look for signals at (CHBr) and (cyclohexyl protons). Confirm hydroxyl proton absence to verify bromination .

- IR : Peaks at (O-H stretch, if unreacted) and (C-Br stretch) .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the stereochemical outcomes of intramolecular reactions?

The bromomethyl group introduces steric hindrance and electronic effects. For example:

- Schmidt Reaction : Intramolecular reactions favor cis-fused bicyclic products due to restricted rotation of the cyclohexane ring. (diastereotopic protons) confirms stereochemical control .

- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., THF vs. DMF) altering transition-state stabilization .

Q. What computational methods are used to model the reactivity of brominated cyclohexanol derivatives?

Q. How can researchers resolve contradictions in reported physical properties of brominated cyclohexanol compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.